Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 232941-14-9
VCID: VC8092200
InChI: InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14)
SMILES: CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl
Molecular Formula: C10H9BrClNO4
Molecular Weight: 322.54 g/mol

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

CAS No.: 232941-14-9

VCID: VC8092200

Molecular Formula: C10H9BrClNO4

Molecular Weight: 322.54 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate - 232941-14-9

Description

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate is a synthetic organic compound belonging to the class of benzoate esters. It is characterized by its complex structure, featuring multiple functional groups such as an acetamido group, bromine and chlorine substituents, and a hydroxyl group. This compound is identified by its CAS number, 232941-14-9, and has a molecular weight of approximately 322.54 g/mol .

Chemical Formula and Molecular Weight

  • Chemical Formula: C10H9BrClNO4

  • Molecular Weight: 322.54 g/mol

Synthesis Methods

The synthesis of Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate typically involves the esterification of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid with methanol. This reaction is often facilitated by a catalyst such as sulfuric acid. Industrial production methods may employ more efficient catalytic processes and optimized conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Synthetic Steps

  • Esterification: Reaction of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid with methanol.

  • Catalyst: Sulfuric acid is commonly used to facilitate the reaction.

  • Industrial Optimization: Continuous flow reactors and advanced purification techniques are employed for large-scale production.

Chemical Reactions and Analysis

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including substitution, oxidation, and reduction.

Types of Reactions

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

  • Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify its functional groups.

Common Reagents and Conditions

  • Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Biological and Pharmaceutical Applications

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

Biological Activities

  • Antimicrobial Properties: Research indicates that this compound can inhibit bacterial growth, suggesting its potential as a new antimicrobial agent.

  • Anti-inflammatory Activity: It has shown promise in modulating inflammatory pathways through enzyme inhibition or receptor interaction.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis: Used in the synthesis of pharmaceuticals due to its unique structure, which allows for modifications leading to new therapeutic agents.

  • Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate is distinct from similar compounds due to its specific combination of functional groups. For example, Methyl 4-acetamido-3-bromo-5-chloro-2-methoxybenzoate contains a methoxy group instead of a hydroxyl group, while Methyl 4-acetamido-3-bromo-5-chloro-2-aminobenzoate features an amino group.

Comparison Table

Compound NameCAS NumberUnique Features
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate232941-14-9Hydroxyl group
Methyl 4-acetamido-3-bromo-5-chloro-2-methoxybenzoateNot ListedMethoxy group
Methyl 4-acetamido-3-bromo-5-chloro-2-aminobenzoateNot ListedAmino group
CAS No. 232941-14-9
Product Name Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
Molecular Formula C10H9BrClNO4
Molecular Weight 322.54 g/mol
IUPAC Name methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
Standard InChI InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14)
Standard InChIKey JVHHLYLHOXWORE-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl
PubChem Compound 76847715
Last Modified Apr 15 2024

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